molecular formula C9H6Cl2N2 B1367137 4,5-Dichloro-2-phenyl-1H-imidazole CAS No. 72796-33-9

4,5-Dichloro-2-phenyl-1H-imidazole

Cat. No. B1367137
CAS RN: 72796-33-9
M. Wt: 213.06 g/mol
InChI Key: NPJFZCVZBMLFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-phenyl-1H-imidazole is a chemical compound with the molecular formula C9H6Cl2N2 . It has a molecular weight of 213.07 and is a light pink solid . This compound belongs to the class of organic compounds known as phenylimidazoles .


Synthesis Analysis

Imidazole derivatives, such as 4,5-Dichloro-2-phenyl-1H-imidazole, can be synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Another synthesis method involves the coupling of substituted aromatic aldehydes and 2,3-diaminomaleonitriles in the presence of a mixture of cerium (IV) ammonium nitrate/nitric acid .


Molecular Structure Analysis

The InChI code for 4,5-Dichloro-2-phenyl-1H-imidazole is 1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H, (H,12,13) . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is also known to be a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-phenyl-1H-imidazole is a light pink solid . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Corrosion Inhibition

  • Imidazole derivatives, including those related to 4,5-Dichloro-2-phenyl-1H-imidazole, have been studied for their potential as corrosion inhibitors. For instance, certain derivatives have shown high efficiency in inhibiting the corrosion of mild steel in acidic solutions, with some reaching up to 96% inhibition efficiency (Prashanth et al., 2021).

Antimicrobial Properties

  • Imidazole derivatives have been explored for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Specific structural features, such as the presence of aryl rings and an imidazole NH, are crucial for this activity (Antolini et al., 1999).

Material Science

  • The microwave-assisted synthesis of certain imidazole derivatives, including those similar to 4,5-Dichloro-2-phenyl-1H-imidazole, has been reported. These compounds have been characterized by X-ray diffraction and are relevant in the study of molecular structures and material science (Saberi et al., 2009).

Photophysical and Electrochemical Studies

  • Phenyl-imidazole-based ligands, related to 4,5-Dichloro-2-phenyl-1H-imidazole, have been utilized in the development of heteroleptic bis-cyclometalated iridium complexes. These complexes are significant in the study of phosphorescence emission and electrochemical properties (Baranoff et al., 2011).

Synthesis and Characterization

  • Novel imidazole derivatives, including those structurally similar to 4,5-Dichloro-2-phenyl-1H-imidazole, have been synthesized and characterized. Their reactive properties have been studied using spectroscopic methods and computational techniques (Thomas et al., 2018).

Optical Properties

  • Imidazole-based molecules have been synthesized and studied for their potential in excited-state intramolecular proton transfer (ESIPT) and blue fluorescent properties. This is relevant in the field of spectroscopy and the study of molecular structures (Somasundaram et al., 2018).

properties

IUPAC Name

4,5-dichloro-2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFZCVZBMLFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-phenyl-1H-imidazole

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